molecular formula C9H21NO2 B018309 4,4-Diethoxy-N-methylbutan-1-amine CAS No. 114094-45-0

4,4-Diethoxy-N-methylbutan-1-amine

Cat. No. B018309
M. Wt: 175.27 g/mol
InChI Key: PUDDNHSIGUYGOH-UHFFFAOYSA-N
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Description

"4,4-Diethoxy-N-methylbutan-1-amine" is a chemical compound with potential interest in organic chemistry due to its structural features, which include diethoxy and methylamine functional groups. This compound can serve as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals, highlighting its importance in synthetic organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to "4,4-Diethoxy-N-methylbutan-1-amine" often involves reactions that introduce the diethoxy and methylamine functional groups to the butan-1-amine backbone. A common approach might include the reaction of suitable precursors under conditions that promote the formation of the target compound. For example, the reaction of 3-isothiocyanatobutanal with ethanol in the presence of ethyl orthoformate can produce related compounds, providing a method for preparing derivatives of butan-1-amine (Fisyuk et al., 1997).

Molecular Structure Analysis

The molecular structure of "4,4-Diethoxy-N-methylbutan-1-amine" features a butan-1-amine backbone with diethoxy groups attached to the terminal carbon and a methylamine substituent. Structural analyses, such as X-ray crystallography, can provide insights into the arrangement of these functional groups and the overall geometry of the molecule. Compounds with similar structural features have been studied to understand their crystal structure and molecular interactions (Nohira et al., 1986).

Scientific Research Applications

Novel Synthesis Approaches

  • King (2007) describes a three-step synthesis of (±)-harmacine from 4,4-diethoxybutan-1-amine via an acid-mediated acyl iminium ion cyclisation, demonstrating a novel approach to synthesize complex organic compounds using this amine as a starting material (King, 2007).

Enamine-Mediated Reactions

  • Turmanov et al. (2022) report on the synthesis of 2-(acylmethylene)pyrrolidine derivatives using 4,4-diethoxybutan-1-amines, highlighting the versatility of this amine in enamine-mediated Mannich reactions for the synthesis of pyrrolidine alkaloid precursors (Turmanov et al., 2022).

Applications in Aromatic Nucleophilic Substitution

  • Sekiguchi, Suzuki, and Hosokawa (1989) explored the aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines, including 4,4-diethoxybutan-1-amine, providing insights into the chemical behavior of this amine in complex organic reactions (Sekiguchi, Suzuki, & Hosokawa, 1989).

Synthesis of Complex Organic Compounds

  • Makhova, Kamalova, and Strelenko (2001) synthesized 1,2-dimethyl-3-(3,3-diethoxypropyn-1-yl)- and 1,2-dimethyl-3-(3-hydroxymethyl-3-methylbutyn-1-yl)diaziridines using 4,4-diethoxybutyn-2-al, a compound related to 4,4-diethoxybutan-1-amine, showing the potential of these types of amines in the synthesis of complex organic structures (Makhova, Kamalova, & Strelenko, 2001).

Chiral Chemistry and Asymmetric Synthesis

Optical Resolution in Chiral Chemistry

  • Nohira, Terunuma, Kobe, Asakura, Miyashita, and Ito (1986) demonstrated the optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids with diethylamine by preferential crystallization, an example of using a similar amine for chiral resolution in organic chemistry (Nohira et al., 1986).

Analytical Chemistry Applications

Identification of Aroma Compounds

  • Fan and Qian (2006) investigated aroma compounds in Chinese ‘Yanghe Daqu’ liquor using chromatography, where compounds related to 4,4-diethoxybutan-1-amine were identified, illustrating the amine's relevance in flavor and fragrance chemistry (Fan & Qian, 2006).

Safety And Hazards

4,4-Diethoxy-N-methylbutan-1-amine is classified as a serious eye damage (Category 1), H318 according to Regulation (EC) No 1272/2008 as amended by GB-CLP Regulation, UK SI 2019/720, and UK SI 2020/1567 . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4,4-diethoxy-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDDNHSIGUYGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553908
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-N-methylbutan-1-amine

CAS RN

114094-45-0
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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